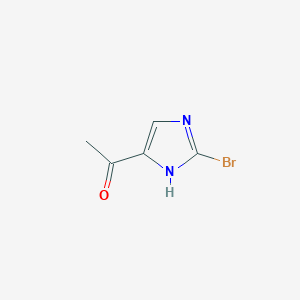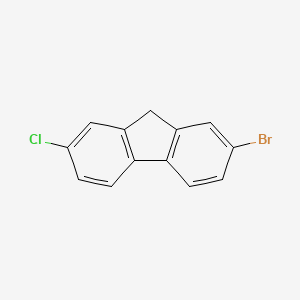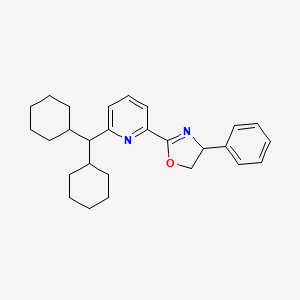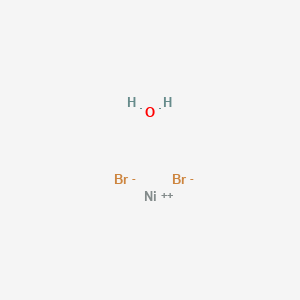
1-(2-bromo-1H-imidazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1H-imidazol-5-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a bromo group at the second position and an ethanone group at the first position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-(2-bromo-1H-imidazol-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the bromination of 1H-imidazole-5-yl ethanone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1-(2-Bromo-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Bromo-1H-imidazol-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-bromo-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets such as enzymes and receptors. The bromo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-1H-imidazol-5-yl)ethanone can be compared with other imidazole derivatives such as:
1-(2-Chloro-1H-imidazol-5-yl)ethanone: Similar in structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.
1-(2-Iodo-1H-imidazol-5-yl)ethanone:
1-(2-Methyl-1H-imidazol-5-yl)ethanone: Lacks a halogen substituent, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromo group, making it a valuable intermediate in various chemical and biological applications .
Propriétés
Formule moléculaire |
C5H5BrN2O |
|---|---|
Poids moléculaire |
189.01 g/mol |
Nom IUPAC |
1-(2-bromo-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2O/c1-3(9)4-2-7-5(6)8-4/h2H,1H3,(H,7,8) |
Clé InChI |
MCQSFTWIIURQOT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B12502675.png)
![4-chloro-3-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)benzoic acid](/img/structure/B12502681.png)
![2-[2-(4-Butylphenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12502685.png)

![N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12502696.png)

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12502710.png)

![Ethyl 3-[(phenoxyacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502725.png)
![4-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12502728.png)
![2-(1H-benzotriazol-1-yl)-N-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(thiophen-2-yl)ethyl}acetamide](/img/structure/B12502739.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-methoxyethyl)glycinamide](/img/structure/B12502749.png)

